4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219972-15-2
Cat. No.: VC2926577
Molecular Formula: C13H18Br2ClNO
Molecular Weight: 399.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219972-15-2 |
|---|---|
| Molecular Formula | C13H18Br2ClNO |
| Molecular Weight | 399.55 g/mol |
| IUPAC Name | 4-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H17Br2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H |
| Standard InChI Key | IPYVDIOXAVRLFA-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl |
| Canonical SMILES | C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl |
Introduction
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is a halogenated organic compound, specifically a piperidine derivative, with a molecular formula of C₁₃H₁₈Br₂ClNO and a molecular weight of approximately 399.55 g/mol . It is classified under the CAS Number 1219972-15-2 and the MDL Number MFCD13560322 . This compound is of interest in pharmaceutical research due to its potential biological activities, which are attributed to its piperidine ring and bromine-containing phenoxy group.
Synthesis
The synthesis of 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride typically involves several steps, requiring careful control of temperature and pH to optimize yield and purity. Specific solvents such as dichloromethane or ethanol may be used to facilitate the reactions. The use of catalysts or protective groups may also be necessary depending on the specific synthetic route chosen.
Biological Activity and Potential Applications
Piperidine derivatives, including 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride, are known for their diverse biological activities. These compounds can exhibit pharmacological effects such as analgesic, anti-inflammatory, and antimicrobial activities. Research has indicated that similar compounds can modulate neurotransmitter systems or inhibit specific enzyme pathways, contributing to their therapeutic effects.
Safety and Handling
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is classified as an irritant, requiring appropriate safety precautions during handling . Detailed safety information and handling guidelines can be obtained from reputable chemical suppliers such as VWR .
Research and Development
Research continues into the efficacy and safety profiles of 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride, which will further define its role in scientific applications. The compound's potential in medicinal chemistry, particularly in the development of new pharmaceuticals, remains a focus of ongoing studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume